molecular formula C15H20N2O5 B2945746 N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-phenyloxalamide CAS No. 2320468-80-0

N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-phenyloxalamide

Cat. No.: B2945746
CAS No.: 2320468-80-0
M. Wt: 308.334
InChI Key: VJLOLDBCOOUZSC-UHFFFAOYSA-N
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Description

N1-((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-phenyloxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and biochemical research. The compound features a unique molecular architecture, combining a tetrahydrofuran ring ether-linked to a hydroxyethoxy chain with a phenyl-oxalamide pharmacophore. This structure is similar to other documented research compounds, such as N1-((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 2309748-18-1) . The oxalamide functional group is a known scaffold in the development of flavor modifiers, tastants, and umami or sweet taste enhancers, suggesting potential applications in sensory science and the study of taste receptors . In a broader research context, oxalamide derivatives are investigated for their ability to interact with biological targets, often serving as key intermediates in the synthesis of more complex molecules or as tools for probing protein-protein interactions. Researchers value this compound for its potential utility in early-stage drug discovery, high-throughput screening campaigns, and as a building block in organic synthesis. The presence of the polar tetrahydrofuran and hydroxyethoxy groups can influence the compound's solubility and pharmacokinetic properties, making it a candidate for structure-activity relationship (SAR) studies. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use. Researchers should handle all chemicals appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c18-7-9-22-15(6-8-21-11-15)10-16-13(19)14(20)17-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLOLDBCOOUZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-phenyloxalamide is a complex organic compound classified as an oxalamide. Its structure features a tetrahydrofuran ring, a hydroxyethoxy substituent, and a phenyl group, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C15H20N2O5
  • Molecular Weight : 308.334 g/mol
  • CAS Number : 2320468-80-0

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the tetrahydrofuran moiety may enhance its solubility and bioavailability, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties, possibly through inhibition of bacterial growth.
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of related oxalamide compounds. Results indicated that these compounds could inhibit the growth of certain bacterial strains, suggesting a potential application in antibiotic development.
  • Anti-inflammatory Mechanisms : In vitro assays demonstrated that similar oxalamides could reduce pro-inflammatory cytokine production in immune cells, indicating their role in managing inflammatory responses.
  • Enzyme Inhibition : Research has shown that oxalamides can act as enzyme inhibitors in various biochemical pathways, which may lead to therapeutic applications in metabolic disorders.

Comparative Biological Activities of Oxalamides

Compound NameBiological ActivityReference
This compoundAntimicrobial, Anti-inflammatory
N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamideEnzyme Inhibition
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamideAnticancer

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following oxalamide derivatives share structural similarities with the target compound but differ in substituents, influencing their physicochemical and functional properties:

Compound Name Key Substituents Molecular Weight Notable Features References
N1-((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-phenyloxalamide - THF ring with hydroxyethoxy
- Phenyl group
Not provided Hydrophilic hydroxyethoxy group; requires strict storage (dry, cool, inert gas)
N1-(3-Chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide - Chloro/fluoro-phenyl
- Furan-thiophene side chain
408.8 Enhanced aromaticity; potential electronic effects from halogens
N1-(2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide - Trifluoromethyl-phenyl
- Indole-containing side chain
405.4 Lipophilic CF₃ group; indole moiety may confer bioactivity
Cyprofuram - THF ring
- Cyclopropane carboxamide
Not provided Agrochemical use (fungicide); structural rigidity from cyclopropane

Impact of Substituents on Properties

  • Electron-Withdrawing Groups (Cl, F, CF₃):

    • Halogenated phenyl groups (e.g., 3-chloro-4-fluorophenyl in ) increase metabolic stability and may enhance binding affinity in biological targets.
    • The trifluoromethyl group (CF₃) in improves lipophilicity and resistance to enzymatic degradation.
  • The indole moiety () is associated with neurotransmitter mimicry, suggesting possible CNS applications.
  • Hydrophilic vs. Hydrophobic Groups:

    • The hydroxyethoxy group in the target compound enhances water solubility compared to hydrophobic substituents like CF₃ or indole.
    • Hydrophobic groups may improve membrane permeability but require formulation adjustments for bioavailability.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-phenyloxalamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with functionalized tetrahydrofuran precursors. For example, 3-(hydroxymethyl)tetrahydrofuran derivatives can be modified via etherification with 2-hydroxyethyl groups using Mitsunobu conditions (e.g., DIAD, PPh3) .
  • Step 2 : Introduce the oxalamide linkage via coupling reactions. Use activated oxalyl chloride intermediates to react with aniline derivatives under anhydrous conditions (e.g., THF, 0°C to RT) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 ratio of oxalyl chloride to amine) and reaction time (12–24 hrs) to improve yield.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodology :

  • Analytical Techniques :
  • NMR : Confirm substituent positions (e.g., tetrahydrofuran C3-methylene protons at δ 3.5–4.0 ppm; oxalamide NH signals at δ 8.5–9.5 ppm) .
  • HRMS : Verify molecular ion peaks (expected [M+H]<sup>+</sup> for C16H22N2O5: 335.16) .
  • Purity Check : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the biological activity of this compound, given its structural complexity?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases or GPCRs). Focus on the oxalamide moiety’s hydrogen-bonding capacity and the tetrahydrofuran ring’s conformational flexibility .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the 2-hydroxyethoxy side chain .
  • Data Interpretation : Compare binding energies with known inhibitors (e.g., MEK or mTOR inhibitors) to hypothesize activity .

Q. How can researchers resolve contradictions in reported bioactivity data for oxalamide derivatives?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values, assay types) and normalize using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
  • Experimental Validation : Replicate key assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate compound-specific effects .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodology :

  • Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS at 0, 6, 12, and 24 hrs.
  • Stress Testing : Expose to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile groups (e.g., oxalamide hydrolysis) .

Key Considerations

  • Structural Analogs : Compare with N1-(tetrahydrofuran-3-yl)methyl oxalamides in kinase inhibitor studies .
  • Contradictions : Address variability in synthetic yields (e.g., 40–75%) by optimizing protecting group strategies for the 2-hydroxyethoxy moiety .

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